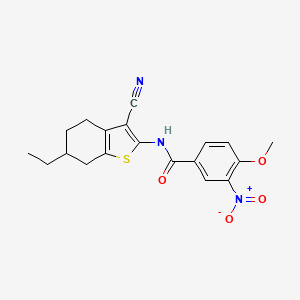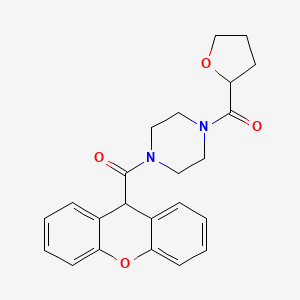![molecular formula C16H18N2OS B4184611 N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)
N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TEB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. TEB belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of TEB is not fully understood, but it is believed to act through multiple pathways. TEB has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to increased levels of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and mood regulation. TEB has also been found to modulate the activity of various ion channels and receptors, which could contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
TEB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TEB can protect neurons from oxidative stress and apoptosis, which are key mechanisms involved in neurodegeneration. TEB has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of inflammatory conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TEB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biochemical pathways. TEB is also relatively stable and easy to synthesize, making it a convenient tool for research. However, one limitation is that TEB has not yet been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several potential future directions for research on TEB. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the precise mechanism of action of TEB and to determine its pharmacokinetics and toxicity profile in vivo. Additionally, TEB could be investigated for its potential as an anti-inflammatory agent in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
TEB has been extensively studied for its potential pharmacological applications, particularly in the field of neuroscience. It has been shown to possess significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. TEB has also been found to exhibit potent anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(12-6-8-17-9-7-12)18-16(19)14-10-20-15-5-3-2-4-13(14)15/h6-11H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIPDICDFTUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)

![2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184571.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B4184577.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)



![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)